molecular formula C8H8N2S B8540327 4-Amino-3-(methylthio)benzonitrile

4-Amino-3-(methylthio)benzonitrile

Cat. No.: B8540327
M. Wt: 164.23 g/mol
InChI Key: OVIFRHQONCVUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-(methylthio)benzonitrile is a benzonitrile derivative featuring an amino (-NH₂) group at the para position, a methylthio (-SCH₃) group at the meta position, and a nitrile (-CN) group at the ortho position relative to the amino substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique electronic and steric properties imparted by the methylthio group.

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

4-amino-3-methylsulfanylbenzonitrile

InChI

InChI=1S/C8H8N2S/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,10H2,1H3

InChI Key

OVIFRHQONCVUTG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key physicochemical parameters and structural features of 4-Amino-3-(methylthio)benzonitrile and its analogs:

Compound Substituent (Position 3) Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Reactivity
4-Amino-3-(methylthio)benzonitrile Methylthio (-SCH₃) C₈H₈N₂S 164.22 Not reported Cyclization to benzothiazoles
4-Amino-3-methylbenzonitrile Methyl (-CH₃) C₈H₈N₂ 132.17 93–94 Intermediate in organic synthesis
4-Amino-3-ethylbenzonitrile Ethyl (-CH₂CH₃) C₉H₁₀N₂ 146.19 Not reported Chemical synthesis intermediate
4-Amino-3-(trifluoromethyl)benzonitrile Trifluoromethyl (-CF₃) C₈H₅F₃N₂ 204.13 Not reported GLUT1 inhibitor derivatives
4-Amino-3-(quinolin-3-yl)benzonitrile Quinolin-3-yl C₁₆H₁₁N₃ 245.28 228–230 Synthesis of indoloquinolines

Key Observations:

  • Electronic Effects : The methylthio group (-SCH₃) is electron-donating via sulfur’s lone pairs, enhancing nucleophilic aromatic substitution reactivity compared to electron-withdrawing groups like -CF₃ .
  • Steric Influence: Bulkier substituents (e.g., quinolin-3-yl) reduce solubility and alter reaction pathways, as seen in the synthesis of polycyclic compounds .
4-Amino-3-(methylthio)benzonitrile
  • Cross-Coupling Potential: Analogous Suzuki-Miyaura reactions (e.g., with boronic esters) are plausible for introducing aryl/heteroaryl groups at position 3, as demonstrated in the synthesis of 4-Amino-3-(quinolin-3-yl)benzonitrile .
4-Amino-3-(trifluoromethyl)benzonitrile
  • Medicinal Chemistry : The -CF₃ group enhances metabolic stability and binding affinity in drug candidates, as seen in GLUT1 inhibitors .
4-Amino-3-methylbenzonitrile
  • Simplicity in Synthesis : This compound is commercially available and serves as a benchmark for studying steric effects in nitrile-containing intermediates .

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